2-Propylsuccinic acid

Description

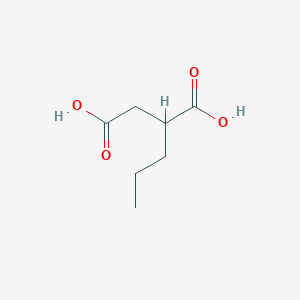

Structure

3D Structure

Properties

IUPAC Name |

2-propylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-3-5(7(10)11)4-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZBYGZXPKHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388743 | |

| Record name | 2-Propylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-57-5 | |

| Record name | 2-Propylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propylsuccinic Acid and Analogues

Chemical Synthesis Routes for 2-Propylsuccinic Acid

Traditional organic chemistry provides robust and versatile methods for the synthesis of this compound and its derivatives. These approaches often involve multi-step sequences that allow for precise control over the molecular structure.

One common strategy in chemical synthesis involves the isomerization of unsaturated precursors. For this compound, a key precursor is 2-propylfumaric acid. The double bond in the fumaric acid derivative can be reduced to a single bond to yield the target succinic acid structure. This conversion is a critical step in some synthetic pathways designed to produce this compound.

Condensation reactions are fundamental to building the carbon framework of this compound. These methods involve joining smaller molecules. For instance, the synthesis of optically active succinic acid derivatives can be achieved through regioselective condensation reactions. One such method involves the use of diimidazolides of substituted succinic acids, which can then react with other molecules to form amide derivatives in a controlled manner. nih.gov This approach allows for the large-scale synthesis of complex derivatives without the need to isolate intermediates. nih.gov

Alkylation strategies typically involve adding the propyl group to a succinic acid precursor. This can be accomplished by generating an enolate from a succinate (B1194679) ester and reacting it with a propyl halide. Such methods are standard in organic synthesis for creating carbon-carbon bonds at the α-position of a carbonyl group.

A classic and effective route to substituted succinic acids involves derivatives of malonic acid. The synthesis can begin with a 2-propylmalonic acid ester. This compound can be reacted with a suitable two-carbon electrophile. Subsequent hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative yields this compound. This malonic ester synthesis approach is a versatile and widely used method for preparing a variety of substituted carboxylic acids.

Biocatalytic and Enzymatic Approaches for this compound Production

In recent years, biocatalytic methods have gained prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis. These approaches utilize whole microbial cells or isolated enzymes to catalyze the desired reactions.

Microbial fermentation is a powerful technique for producing platform chemicals like succinic acid from renewable resources. While direct fermentation to this compound is not widely documented, the extensive research on succinic acid production provides a blueprint for how engineered strains could be developed for this purpose.

Organisms like Actinobacillus succinogenes, Mannheimia succiniciproducens, and engineered Escherichia coli are known for their high-yield production of succinic acid. econstor.eu These microbes typically utilize a reductive C4 pathway to convert central metabolites into succinate. nih.gov To produce this compound, these strains could potentially be engineered to incorporate a propyl group precursor or be fed specific substrates that could be converted to the final product.

Fermentation processes are highly dependent on factors such as the carbon source, nitrogen source, and pH regulation. econstor.eu Agro-industrial wastes, such as lignocellulosic hydrolysate from barley straw or corn stover, are often used as inexpensive carbon sources. econstor.eunih.gov

Table 1: Research Findings on Succinic Acid Production via Microbial Fermentation

| Microorganism | Carbon Source(s) | Nitrogen Source(s) | Fermentation Mode | Max. Succinic Acid Titer (g/L) | Productivity (g/L·h) | Yield (g/g) |

|---|---|---|---|---|---|---|

| Actinobacillus succinogenes AS-PMF | Lignocellulosic Hydrolysate (23.7 g/L glucose, 9.6 g/L xylose) | Corn Steep Liquor, Yeast Extract | Batch | 22.2 | 1.16 | 0.67 |

| Actinobacillus succinogenes | Agro-industrial Waste (Empty Fruit Bunch) | Not Specified | Batch | 33.4 | 1.69 | 0.47 |

| Actinobacillus succinogenes | Corn Stover | Yeast Extract, Corn Steep Liquor | Fed-batch | 70.81 | 1.42 | 0.815 |

This data represents the production of the parent compound, succinic acid, and illustrates the potential parameters for producing its derivatives. econstor.eunih.govnih.gov

The use of isolated enzymes offers high specificity and mild reaction conditions for chemical synthesis. Lipases are particularly versatile enzymes for reactions involving dicarboxylic acids and their esters.

One key application is in the kinetic resolution of racemic mixtures. For example, Aspergillus oryzae lipase (B570770) can be used to selectively hydrolyze methyl 2-propylsuccinate 4-tert-butyl ester, which allows for the separation of enantiomers and can achieve an enantiomeric excess greater than 98%.

Lipases, such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are also widely used in polymerization reactions. mdpi.comlidsen.com They can catalyze the polycondensation of succinate derivatives with diols to produce polyesters like poly(butylene succinate). mdpi.comlidsen.com This demonstrates their ability to act on succinic acid-based substrates. The enzymatic route avoids the use of toxic metal catalysts common in conventional polymerization. mdpi.com

Furthermore, multi-enzyme cascades can be designed for more complex transformations. An in vitro enzymatic pathway has been constructed to convert succinic acid to propionyl-CoA using three sequential enzymes: succinyl-CoA synthetase, methylmalonyl-CoA mutase, and methylmalonyl-CoA decarboxylase. buct.edu.cn Such synthetic biology approaches could be adapted to create novel pathways for producing substituted succinic acids.

Table 2: Examples of Enzyme-Catalyzed Reactions on Succinic Acid Derivatives

| Enzyme | Source Organism | Substrate(s) | Reaction Type | Product(s) | Key Finding |

|---|---|---|---|---|---|

| Lipase | Aspergillus oryzae | Methyl 2-propylsuccinate 4-tert-butyl ester | Biocatalytic Resolution (Hydrolysis) | Enantiopure this compound derivative | Achieves >98% enantiomeric excess. |

| Candida antarctica Lipase B (CALB) | Candida antarctica | Dimethyl succinate, 1,4-butanediol | Polycondensation | Poly(butylene succinate) | Provides a greener alternative to metal catalysts for polyester (B1180765) synthesis. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,4-butanediol |

| 2-propylfumaric acid |

| 2-Propylmalonic acid |

| This compound |

| Acetic acid |

| Calcium propionate |

| Carbon dioxide |

| Dimethyl succinate |

| Ethanol |

| Formate |

| Fumaric acid |

| Glucose |

| Glycerol |

| Lactate |

| Malonic acid |

| Methyl 2-propylsuccinate 4-tert-butyl ester |

| Methylmalonyl-CoA |

| Poly(butylene succinate) |

| Potassium propionate |

| Propionic acid |

| Propionyl-CoA |

| Succinic acid |

| Succinyl-CoA |

| Xylose |

Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Selectivity

Biocatalytic synthesis offers a promising alternative to conventional chemical methods, often providing higher selectivity and milder reaction conditions. The optimization of these enzymatic reactions is crucial for achieving high yields and ensuring the economic viability of the process. Key parameters that are typically optimized include the choice of enzyme, temperature, reaction time, enzyme amount, and the molar ratio of substrates.

While specific research focusing exclusively on the biocatalytic synthesis of this compound is limited, valuable insights can be drawn from studies on analogous dicarboxylic acids, such as succinic acid itself. One common biocatalytic approach is the esterification of the dicarboxylic acid, often catalyzed by lipases.

A study on the lipase-catalyzed esterification of succinic acid with oleyl alcohol provides a relevant model for understanding the optimization process. In this research, the immobilized lipase B from Candida antarctica (Novozym 435) was used as the biocatalyst. The reaction parameters were optimized using response surface methodology (RSM) to maximize the esterification percentage.

The key findings from this optimization study are summarized in the interactive data table below. Temperature was identified as the most significant factor influencing the synthesis of the succinate ester. The optimal conditions were found to be a temperature of 41.1°C, a reaction time of 272.8 minutes, an enzyme amount of 20 mg, and an alcohol-to-acid molar ratio of 7.8:1, which resulted in an esterification percentage of 85.0% nih.gov.

Further research on the lipase-catalyzed synthesis of other dicarboxylic acid esters, such as those from 2,5-furandicarboxylic acid, also highlights the importance of controlling reaction parameters. In these studies, factors like the initial substrate concentration and the chain length of the diol co-monomer were shown to significantly influence the yield and the type of oligoesters formed. High substrate conversions of 90-95% were achieved for certain diols, demonstrating the efficiency of biocatalytic methods when properly optimized researchgate.net.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. The biocatalytic production of this compound and its analogues aligns well with several of these principles.

One of the core tenets of green chemistry is the use of renewable feedstocks. While traditional chemical synthesis of succinic acid often relies on petroleum-derived maleic anhydride (B1165640), biotechnological routes can utilize renewable resources such as glucose and other sugars derived from biomass researchgate.netmdpi.com. The fermentative production of succinic acid by microorganisms like Actinobacillus succinogenes from renewable feedstocks is a well-established example of this principle in action researchgate.netmdpi.com.

Another key principle is the use of catalysts, particularly biocatalysts, over stoichiometric reagents. Enzymes are highly efficient and selective catalysts that can operate under mild conditions, reducing energy consumption and the formation of byproducts researchgate.net. The use of lipases for the synthesis of dicarboxylic acid esters is a prime example of this, offering a greener alternative to traditional chemical esterification which often requires harsh acid catalysts and high temperatures rsc.orgnih.gov.

The principle of waste prevention is also addressed through biocatalytic routes. The high selectivity of enzymes minimizes the formation of unwanted side products, leading to cleaner reaction profiles and reducing the need for extensive purification steps. This, in turn, reduces the generation of waste. Furthermore, the development of solvent-free reaction systems, as demonstrated in the lipase-catalyzed synthesis of wax esters, further enhances the green credentials of these processes by eliminating the use of potentially harmful organic solvents rsc.org.

The following table summarizes the application of key green chemistry principles to the synthesis of succinic acid and its analogues:

| Green Chemistry Principle | Application in Succinic Acid Analogue Synthesis |

| Use of Renewable Feedstocks | Fermentative production from biomass-derived sugars instead of petroleum-based starting materials researchgate.netmdpi.com. |

| Catalysis | Utilization of highly selective and efficient enzymes (e.g., lipases) under mild conditions, replacing harsh chemical catalysts researchgate.netrsc.orgnih.gov. |

| Waste Prevention | High enzymatic selectivity minimizes byproduct formation, and solvent-free systems reduce waste generation rsc.org. |

| Atom Economy | Enzymatic reactions can be designed to maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents and Auxiliaries | Biocatalysis can often be performed in aqueous media or solvent-free systems, avoiding the use of hazardous organic solvents rsc.org. |

By embracing these principles, the synthesis of this compound and its analogues can be developed in a more sustainable and environmentally responsible manner.

Stereochemical Control and Chiral Synthesis of 2 Propylsuccinic Acid and Its Derivatives

Enantioselective Synthesis and Resolution of 2-Propylsuccinic Acid Intermediates

The primary strategy for obtaining enantiomerically pure this compound derivatives involves the resolution of a racemic mixture. This approach begins with a non-stereoselective synthesis to produce the racemate, followed by a separation technique that selectively isolates the desired enantiomer. Biocatalytic kinetic resolution has emerged as a powerful and highly efficient method for this purpose.

A key intermediate in the synthesis of several chiral compounds is (R)-2-propylsuccinic acid 4-tert-butyl ester. A highly effective method for obtaining this intermediate is through the enzymatic kinetic resolution of its racemic precursor, (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester. researchgate.netnih.govacs.org

In this process, a lipase (B570770) selectively catalyzes the hydrolysis of the methyl ester of one enantiomer, leaving the other enantiomer untouched. Specifically, the enzyme facilitates the hydrolysis of the (S)-enantiomer of the diester into the corresponding (S)-monoacid. This leaves the reaction mixture enriched in the desired, unreacted (R)-enantiomer, (R)-methyl 2-propylsuccinate 4-tert-butyl ester, which can then be separated. acs.org

This biocatalytic approach is a cornerstone in the asymmetric synthesis of the antiepileptic drug Brivaracetam (B1667798), where the stereochemistry of the 4-n-propyl substituent is introduced via this resolution. researchgate.netacs.org Under optimized conditions, this enzymatic hydrolysis proceeds with high selectivity, achieving a conversion of approximately 50%, which is ideal for kinetic resolution. nih.gov

The choice of enzyme is critical for the success of the kinetic resolution. Extensive screening has identified lipases as particularly effective biocatalysts for this transformation. acs.org Among various candidates, a lipase from the fungus Aspergillus oryzae has demonstrated exceptional enantioselectivity for (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester. nih.govacs.org

One specific novel lipase, designated M16, isolated from Aspergillus oryzae WZ007, has been cloned, expressed, and characterized for this purpose. nih.gov This enzyme exhibits high efficiency and selectivity in catalyzing the synthesis of the (R)-2-propylsuccinic acid 4-tert-butyl ester intermediate. nih.gov The reaction catalyzed by this lipase is robust and has been successfully scaled up for industrial application, demonstrating its viability for large-scale production. acs.org

The performance of the lipase from Aspergillus oryzae in the resolution process is summarized in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Enzyme Source | Lipase M16 from Aspergillus oryzae WZ007 | nih.gov |

| Substrate | (R,S)-Methyl 2-propylsuccinate 4-tert-butyl ester | nih.gov |

| Desired Product | (R)-2-Propylsuccinic acid 4-tert-butyl ester | nih.govacs.org |

| Optimal Conversion Rate | 50.63% | nih.gov |

| Enantiomeric Excess of Product (eep) | 96.23% | nih.gov |

| Enantiomeric Excess of Remaining Substrate (ees) | 99.26% | nih.gov |

| Enantioselectivity (E value) | 342.48 | nih.gov |

An alternative to kinetic resolution for establishing stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a succinate (B1194679) derivative. The presence of the chiral auxiliary would then direct the diastereoselective alkylation at the C2 position with a propyl group. For example, an achiral succinoyl complex can be modified with a chiral iron-based auxiliary. Subsequent deprotonation and reaction with an alkyl halide lead to the formation of a β-alkyl substituted succinoyl complex with high regio- and stereoselectivity. Oxidative removal of the auxiliary then yields the homochiral α-alkyl succinic acid derivative. This method provides a pathway to differentially protected derivatives with proven stereochemical integrity.

Determination and Significance of Enantiomeric Excess in this compound Research

The determination of enantiomeric excess (ee) is a crucial analytical step in asymmetric synthesis. Enantiomeric excess is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

For research involving this compound and its derivatives, accurately quantifying the ee is essential to validate the effectiveness of the stereoselective synthesis or resolution method. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose. researchgate.net This method allows for the physical separation of the enantiomers, and the relative peak areas in the chromatogram are used to determine the proportion of each.

The significance of achieving a high enantiomeric excess is profound in pharmaceutical applications. For the synthesis of Brivaracetam, obtaining the (R)-2-propylsuccinic acid 4-tert-butyl ester intermediate with a high ee (e.g., 97%) is critical. acs.org This high level of enantiopurity in the key building block ensures that the final drug substance is also enantiomerically pure, which is a stringent regulatory requirement. The control of stereochemistry via biocatalytic resolution allows for the production of the final drug within the required commercial quality specifications. acs.org

Chemical Reactivity and Derivatization Studies of 2 Propylsuccinic Acid

Oxidation Reactions and Corresponding Products

The oxidation of 2-propylsuccinic acid, particularly by powerful oxidizing agents like hydroxyl radicals (•OH), proceeds primarily through a hydrogen atom abstraction mechanism. mdpi.com The site of the initial radical attack is dictated by the bond dissociation energy (BDE) of the various C-H bonds within the molecule. In general, the ease of hydrogen abstraction follows the trend: tertiary C-H < secondary C-H < primary C-H. mdpi.com For this compound, this makes the single tertiary hydrogen at the C2 position (alpha to both carboxyl groups) and the secondary hydrogens on the propyl chain the most probable sites of initial oxidation.

Once a carbon-centered radical is formed, it rapidly reacts with molecular oxygen (O₂) in an aerobic environment to yield a peroxyl radical. mdpi.com This peroxyl radical is a key intermediate that can undergo a variety of subsequent reactions, including self-reaction or unimolecular decay, to form more stable, oxygenated products such as alcohols (hydroxyl derivatives) or ketones/aldehydes (carbonyl derivatives). The oxidation can lead to either functionalization of the carbon skeleton or fragmentation, resulting in smaller molecules. mdpi.com

Table 1: Potential Oxidation Products of this compound

| Site of H-Abstraction | Intermediate Radical | Potential Oxidation Product(s) |

|---|---|---|

| C2 (tertiary) | 2-carboxy-1-carboxypropyl radical | 2-Hydroxy-2-propylsuccinic acid, 2-Oxo-2-propylsuccinic acid |

| C3 (secondary, backbone) | 3-carboxy-2-propylpropanoic acid radical | 3-Hydroxy-2-propylsuccinic acid |

| C1' (secondary, propyl chain) | 2-(1-carboxy-1-carboxyethyl)propyl radical | 2-(1-Hydroxypropyl)succinic acid |

Reduction Reactions and Corresponding Products

The carboxylic acid groups of this compound can be reduced to primary alcohols. The complete reduction of both carboxyl groups yields 2-propyl-1,4-butanediol. This transformation is typically achieved through catalytic hydrogenation under high pressure and temperature. researchgate.net The reaction often proceeds through intermediates, such as the cyclic anhydride (B1165640) (2-propylsuccinic anhydride) and the corresponding lactone (γ-butyrolactone derivative). researchgate.netresearchgate.net

A variety of heterogeneous catalysts have been developed for the hydrogenation of succinic acid, and these systems are applicable to its alkyl-substituted derivatives. Bimetallic catalysts are often employed to achieve high conversion and selectivity. researchgate.net For instance, Rhenium-Ruthenium (Re-Ru) and Palladium-Rhenium (Pd-Re) catalysts have demonstrated high efficacy in converting succinic acid to 1,4-butanediol. researchgate.net Copper-based catalysts are also effective, particularly for the hydrogenation of succinate (B1194679) esters to the corresponding diol. rsc.org

Table 2: Catalyst Systems for the Reduction of this compound

| Catalyst System | Typical Conditions | Primary Product |

|---|---|---|

| Re-Ru/C | High H₂ pressure (e.g., 15 MPa), elevated temperature (e.g., 433 K) | 2-Propyl-1,4-butanediol |

| Pd-Re/TiO₂ | High H₂ pressure, elevated temperature | 2-Propyl-1,4-butanediol |

| Cu-based (e.g., CuFeAl) | Hydrogenation of the corresponding diester (e.g., dimethyl 2-propylsuccinate) | 2-Propyl-1,4-butanediol |

Halogenation and Other Substitution Reactions of this compound

The most significant substitution reaction for this compound is α-halogenation, which can be achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.com This reaction specifically targets the α-carbon—the carbon atom adjacent to a carboxylic acid group—that bears at least one hydrogen atom. In this compound, the C2 carbon is the sole α-position with a hydrogen, making it the exclusive site for this transformation. The reaction results in the substitution of the α-hydrogen with a halogen, typically bromine. libretexts.org

The HVZ reaction is initiated by converting the carboxylic acid into an acyl halide intermediate using a phosphorus trihalide, such as phosphorus tribromide (PBr₃). byjus.commasterorganicchemistry.com This acyl bromide exists in equilibrium with its enol tautomer. The enol form is nucleophilic and readily reacts with molecular bromine (Br₂) to form the α-bromo acyl bromide. qorganica.com A subsequent aqueous workup hydrolyzes the acyl bromide back to a carboxylic acid, yielding the final product, 2-bromo-2-propylsuccinic acid. byjus.com The harsh conditions, often involving high temperatures, are a characteristic of this reaction. nrochemistry.com

Reaction Scheme: Hell-Volhard-Zelinsky Bromination of this compound

Acyl Bromide Formation: this compound + PBr₃ → 2-Propylsuccinoyl bromide

Enolization: 2-Propylsuccinoyl bromide ⇌ Enol form

Bromination: Enol form + Br₂ → 2-Bromo-2-propylsuccinoyl bromide

Hydrolysis: 2-Bromo-2-propylsuccinoyl bromide + H₂O → 2-Bromo-2-propylsuccinic acid

The resulting α-bromo derivative is a valuable synthetic intermediate, as the bromine atom is a good leaving group and can be displaced by various nucleophiles in Sₙ2 reactions to introduce other functional groups at the α-position. libretexts.org

Esterification and Anhydride Formation with this compound

The two carboxylic acid groups of this compound readily undergo esterification and anhydride formation, which are fundamental reactions of this class of compounds.

Esterification: this compound can be converted to its corresponding mono- or di-esters by reaction with an alcohol in the presence of an acid catalyst. researchgate.net Common catalysts include mineral acids like sulfuric acid, solid acid catalysts such as zeolites and ion-exchange resins (e.g., Amberlyst-15), and Lewis acids. researchgate.netresearchgate.net The reaction equilibrium can be shifted towards the ester product by removing the water formed during the reaction. Depending on the stoichiometry of the alcohol used, either the monoester or the diester can be selectively formed. Microwave-assisted esterification has also been shown to be an effective method for accelerating the reaction and increasing yields for succinic acid. researchgate.net

Anhydride Formation: As a 1,2-dicarboxylic acid, this compound can undergo intramolecular dehydration to form a stable five-membered cyclic anhydride, 2-propylsuccinic anhydride. This cyclization is typically achieved by heating the dicarboxylic acid with a strong dehydrating agent. Commonly used reagents for this purpose include acetyl chloride, thionyl chloride, and phosphorus oxychloride. The formation of the intramolecular anhydride is generally favored over intermolecular reactions due to the thermodynamic stability of the resulting five-membered ring. This anhydride is a reactive intermediate, susceptible to nucleophilic attack, making it a useful precursor for the synthesis of mono-esters and mono-amides. core.ac.uk

Table 3: Common Derivatization Reactions of Carboxyl Groups in this compound

| Reaction Type | Reagents | Products | Common Catalysts/Reagents |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Mono- and Di-alkyl 2-propylsuccinates | H₂SO₄, p-Toluenesulfonic acid, Zeolites, Amberlyst-15 |

Synthesis of Conjugates and Functionalized Derivatives

The synthesis of conjugates, such as amides, from this compound is a key strategy for creating functionalized derivatives. This typically involves the activation of one or both carboxylic acid groups to facilitate nucleophilic attack by an amine. fishersci.co.uk Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water and is often inefficient. Therefore, coupling agents are widely used to perform the reaction under milder conditions. nih.gov

These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an active ester or an O-acylisourea) that is readily attacked by the amine. fishersci.co.uk For an unsymmetrical dicarboxylic acid like this compound, achieving regioselectivity in mono-amidation can be challenging. However, methods such as using thionyldiimidazole can provide pathways for regioselective condensation reactions. nih.gov

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. fishersci.co.ukpeptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and lead to rapid amide bond formation. peptide.comnih.gov

Uronium/Aminium Salts: Reagents like HBTU, HATU, and TBTU are also powerful activators used extensively in peptide synthesis and general amide formation. peptide.comnih.gov

By reacting this compound with bifunctional molecules (e.g., amino acids, amino-alcohols), a wide array of complex derivatives and conjugates can be synthesized for various applications.

Table 4: Common Coupling Reagents for Amide Synthesis from this compound

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. |

| Phosphonium Salts | PyBOP, BOP | Forms an active ester (e.g., an oxybenzotriazole ester) that reacts with the amine. |

Biological Significance and Metabolic Pathways Involving 2 Propylsuccinic Acid

2-Propylsuccinic Acid as a Metabolite of Xenobiotics

This compound is recognized as a metabolite derived from the biotransformation of xenobiotics, most notably the branched-chain fatty acid drug, Valproic Acid (VPA). VPA is utilized primarily for epilepsy and bipolar disorder and undergoes extensive metabolism in the body through three main pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP) mediated ω-oxidation clinpgx.orgmdpi.comnih.govresearchgate.net.

The formation of dicarboxylic acid metabolites, such as 2-propylglutaric acid, occurs via the ω-oxidation pathway researchgate.netnih.gov. This pathway involves the hydroxylation of the terminal methyl group of one of the propyl chains of VPA, followed by further oxidation to a carboxylic acid, yielding a dicarboxylic acid derivative. While 2-propylglutaric acid is a documented urinary metabolite, the formation of the structurally similar this compound is also a result of these oxidative processes acting on VPA. In cases of metabolic overload or hepatic dysfunction, the formation of metabolites through these oxidative pathways can be significantly increased nih.gov.

The biotransformation of VPA is complex, generating over fifty known metabolites, some of which possess therapeutic or toxic effects nih.gov. These metabolic processes primarily occur in the liver and involve a host of enzymes, including various CYP isoforms (CYP2C9, CYP2A6, CYP2B6) and UDP-glucuronosyltransferases (UGTs) clinpgx.orgnih.gov. The generation of metabolites like this compound is a crucial aspect of the drug's disposition and clearance. Additionally, VPA can be conjugated with amino acids, with metabolites such as valproyl glutamate (B1630785) and valproyl glutamine being identified in the urine, serum, and cerebrospinal fluid of patients nih.gov.

Table 1: Major Metabolic Pathways of Valproic Acid (VPA)

| Metabolic Pathway | Primary Enzymes/Processes Involved | Key Metabolites | Percentage of Dose |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (e.g., UGT2B7) | Valproate-glucuronide | ~50% |

| β-Oxidation | Mitochondrial enzymes | 2-ene-VPA, 3-OH-VPA, 3-keto-VPA | ~40% |

| ω-Oxidation | Cytochrome P450 enzymes (e.g., CYP2C9, CYP2A6) | 4-ene-VPA, 5-OH-VPA, Dicarboxylic acids | ~10% |

Interaction with Neurotransmitter Systems and Neuropharmacological Implications

The parent compound of this compound, valproic acid, is well-documented to exert its anticonvulsant and mood-stabilizing effects in part by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system clinpgx.org. One of the key mechanisms of VPA is the inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA clinpgx.org. This inhibition leads to an accumulation of GABA in the brain, enhancing GABAergic neurotransmission and resulting in a net inhibitory effect on neuronal activity.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key factor in neuronal damage and neurodegenerative diseases. Valproic acid has demonstrated neuroprotective properties by counteracting oxidative stress nih.govacs.orgsemanticscholar.org. Studies have shown that VPA can reduce levels of oxidative stress markers, such as malondialdehyde (MDA) and hydrogen peroxide (H2O2), in neuronal cells exposed to excitotoxicity semanticscholar.orgresearchgate.net.

Table 2: Effects of Valproic Acid on Oxidative Stress Markers

| Oxidative Stress Marker | Effect of VPA Treatment | Reference |

|---|---|---|

| Malondialdehyde (MDA) | Decrease | semanticscholar.orgresearchgate.net |

| Hydrogen Peroxide (H2O2) | Decrease | researchgate.net |

| Protein Carbonyl (PC) Content | Decrease (with antioxidant pre-treatment) | nih.govacs.org |

| Glutathione (GSH) | Restoration of levels | nih.govacs.org |

Influence on Cellular and Metabolic Pathways

A significant mechanism of action for valproic acid, extending beyond its direct effects on neurotransmission, is its activity as a histone deacetylase (HDAC) inhibitor nih.govnih.govresearchgate.net. HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, particularly Class I HDACs, VPA causes hyperacetylation of histones, which relaxes chromatin structure and alters the expression of numerous genes involved in cell differentiation, proliferation, and apoptosis nih.govmdpi.com.

This HDAC inhibitory activity is not exclusive to VPA itself. Other VPA metabolites, such as 2-ene-VPA, have also been shown to inhibit HDACs mdpi.comnih.gov. The inhibition of HDACs by short-chain fatty acids like VPA is a recognized pharmacological action nih.gov. As this compound is a dicarboxylic acid metabolite of VPA, it belongs to the same class of compounds and is therefore presumed to share this ability to inhibit HDACs. This epigenetic modulation contributes to the broader therapeutic applications of VPA, including its investigation as an anti-cancer agent nih.govmdpi.com. The ability to influence gene expression through HDAC inhibition represents a key cellular and metabolic effect of VPA and its derivatives.

Modulation of Key Metabolic Cycles and Enzymatic Reactions

While direct research on the specific modulatory effects of this compound on major metabolic cycles is limited, studies on structurally similar substituted dicarboxylic acids provide significant insights into its potential as an enzyme inhibitor. Research has demonstrated that derivatives of succinic acid can act as potent inhibitors for specific enzymes. For instance, compounds such as 2-ethyl-2-methylsuccinic acid and 2-benzyl-2-methylsuccinic acid have been identified as highly effective inhibitors of carboxypeptidase A, a well-studied zinc protease nih.gov.

The inhibitory action of these molecules is based on their ability to bind to the active site of the enzyme. In the case of carboxypeptidase A, the crystal structure of the enzyme complexed with 2-ethyl-2-methylsuccinic acid revealed that a small cavity in the active site accommodates the methyl group of the inhibitor nih.gov. This suggests a "lock-and-key" mechanism where the specific stereochemistry and side-chain composition of the succinic acid derivative are crucial for its inhibitory potency. Although the incorporation of a methyl group in 2-benzyl-2-methylsuccinic acid did not dramatically increase its binding affinity as initially postulated, the (R)-enantiomer was found to be a significantly more potent inhibitor than the (S)-enantiomer, with Ki values of 0.15 µM and 17 µM, respectively nih.gov.

These findings establish a clear precedent that alkyl-substituted succinates can modulate biological activity by directly interfering with enzymatic reactions. Given its structural similarity as an alkyl-substituted succinate (B1194679), this compound could plausibly exhibit analogous inhibitory effects on certain enzymes, potentially by competing with the natural substrate for binding at the active site. However, the specific enzymes it might target and the metabolic consequences of such inhibition remain to be experimentally determined.

Role of this compound in Natural Product Metabolism

Presence in Plant Metabolomes

Plant metabolomics involves the comprehensive analysis of the complete set of small molecules, or metabolites, within plant tissues, which includes a wide array of organic acids, amino acids, sugars, and secondary metabolites mdpi.comnih.gov. Succinic acid itself is a well-known plant metabolite, playing a central role as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental energy-producing pathway.

However, a review of current plant metabolomic literature indicates that this compound is not commonly reported as a constituent of the plant metabolome mdpi.comnih.govnih.gov. While advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have enabled the detection of hundreds to thousands of metabolites in various plant species, this compound has not been identified as a widespread or significant natural product in plants. Its absence suggests that the metabolic pathways for its synthesis, such as the fumarate (B1241708) addition to propane (B168953), are not typically active in plant systems.

Contributions to Organismal Metabolomic Profiles

An organism's metabolomic profile provides a functional snapshot of its physiological state, with alterations in metabolite levels often correlating with health, disease, or exposure to environmental stimuli nih.govnih.gov. Within this context, the primary significance of this compound to an organismal or environmental metabolomic profile is its role as a highly specific biomarker.

The presence of this compound and other related alkylsuccinates in a metabolomic analysis is considered a definitive signature of active anaerobic alkane biodegradation researchgate.netresearchgate.net. Its detection in environmental samples, such as soil, groundwater, or industrial tailings, provides strong evidence for the presence of microbial communities capable of degrading short-chain alkanes (in this case, propane and pentane) via the fumarate addition pathway researchgate.net. Therefore, its contribution to a metabolomic profile is not as a core, ubiquitous metabolite but as a diagnostic marker that indicates a specific, specialized metabolic capability is being utilized within that ecosystem or microbiome.

This compound in Microbial Metabolism and Anaerobic Degradation

Evidence for Fumarate Addition Pathway in Alkane Biodegradation

The fumarate addition pathway is the most well-characterized and common mechanism for the activation of alkanes under anaerobic conditions, utilized by diverse microorganisms under methanogenic, sulfate-reducing, and nitrate-reducing conditions researchgate.netnih.govnih.gov. This biochemical pathway allows microbes to overcome the chemical inertness of alkanes in the absence of oxygen.

The key enzymatic step is catalyzed by alkylsuccinate synthase (ASS), a glycyl radical enzyme researchgate.net. The reaction involves the addition of a subterminal carbon atom of an n-alkane to the double bond of a fumarate molecule nih.gov. This process generates a substituted succinic acid derivative, known as an alkylsuccinate. For example, the anaerobic degradation of pentane (B18724) would involve its addition to fumarate to yield (1-methylbutyl)succinic acid, also known as this compound. Similarly, the degradation of hexane (B92381) produces (1-methylpentyl)succinate (B1244145) nih.gov. Following its formation, the alkylsuccinate is typically activated to its coenzyme A (CoA) thioester, after which the carbon skeleton may be rearranged and subsequently degraded through the β-oxidation pathway to yield acetyl-CoA researchgate.net.

The detection of these specific alkylsuccinate metabolites is considered a key piece of evidence for the operation of this pathway in both laboratory cultures and environmental settings researchgate.netresearchgate.net.

Identification in Environmental Microbiomes

The alkylsuccinates produced through the fumarate addition pathway serve as crucial biomarkers for identifying in-situ anaerobic hydrocarbon biodegradation in natural and contaminated environments. Analytical studies of environmental microbiomes have successfully identified a range of these compounds in hydrocarbon-impacted sites.

Metabolite analysis of production fluids from oil reservoirs and contaminated groundwater has revealed the presence of various (1-methylalkyl)succinates, confirming that this degradation pathway is actively occurring in subsurface ecosystems nih.gov. For example, dodecylsuccinic acid has been detected in sulfate-reducing cultures degrading n-dodecane, and a range of C1 to C8 alkylsuccinates have been found in oil field samples nih.gov. The identification of these specific metabolites provides direct proof of the functional activity of alkane-degrading microbial communities. This is often corroborated by genetic analysis, which targets the gene encoding the alpha subunit of alkylsuccinate synthase (assA), the key enzyme in this pathway researchgate.netnih.gov. The combined detection of both the diagnostic metabolites and the functional genes provides powerful, multiple lines of evidence for anaerobic bioremediation processes in environmental microbiomes.

Advanced Research Applications of 2 Propylsuccinic Acid

2-Propylsuccinic Acid as a Chiral Building Block in Pharmaceutical Synthesis

The presence of a chiral center in this compound makes it an invaluable intermediate in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of a molecule. This is particularly crucial in the pharmaceutical industry, where different enantiomers (mirror-image isomers) of a drug can have vastly different therapeutic effects.

Synthesis of Antiepileptic Drugs (e.g., Brivaracetam)

A prominent application of this compound is in the synthesis of the antiepileptic drug Brivaracetam (B1667798). acs.orgnih.govtaylorandfrancis.com Brivaracetam's chemical structure is (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide, and establishing the correct stereochemistry at the 4-position, which bears the propyl group, is a primary synthetic challenge. acs.orgnih.gov

Researchers have developed chemoenzymatic methods to resolve this challenge, utilizing derivatives of this compound. nih.gov A key strategy involves the biocatalytic resolution of a racemic mixture of methyl 2-propylsuccinate 4-tert-butyl ester. acs.org In this process, an enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral intermediate. Specifically, proteases such as one from Bacillus subtilis have been shown to be highly effective. taylorandfrancis.com This enzymatic hydrolysis yields the (R)-2-propylsuccinic acid 4-tert-butyl ester with high enantiomeric excess (ee), a measure of chiral purity. acs.orgnih.gov One study demonstrated that this process could be scaled up to produce the chiral intermediate at 97% ee with a 42% yield, which is suitable for commercial production. acs.orgtaylorandfrancis.com

This chiral succinic acid derivative is then converted through several steps into the key (4R)-4-propyl-pyrrolidin-2-one intermediate, which ultimately forms the core of the Brivaracetam molecule. google.com The use of this compound as the starting point for creating this specific stereocenter is a critical step in the total synthesis of the drug.

Table 1: Enzymatic Resolution of 2-Propylsuccinate Derivative for Brivaracetam Synthesis ```html

Enhancement of Drug Efficacy and Selectivity Through Chirality

The precise stereochemistry imparted by chiral building blocks like this compound is fundamental to a drug's efficacy and selectivity. Brivaracetam's therapeutic action is based on its high-affinity binding to the synaptic vesicle protein 2A (SV2A). nih.govnih.govresearchgate.netThis interaction helps to stabilize electrical activity in the brain, thereby preventing seizures.

nih.gov

Research has shown that the specific stereoisomer of Brivaracetam, derived from the (R)-enantiomer of the this compound building block, is crucial for this high-affinity binding. The presence and specific spatial orientation of the 4-propyl group significantly enhance the molecule's interaction with the SV2A target. Brivaracetam exhibits a binding affinity for SV2A that is 10 to 30 times higher than that of Levetiracetam, a related antiepileptic drug that lacks the propyl group. nih.govresearchgate.netmdpi.comThis increased affinity and selectivity, directly attributable to its specific chiral structure, correlate with Brivaracetam's potent anticonvulsant properties and rapid onset of action observed in preclinical studies.

nih.govresearchgate.netnih.gov

Utility as a Biomarker in Environmental and Occupational Health Monitoring

Beyond synthesis, substituted succinic acids are gaining attention as potential biomarkers for assessing exposure to environmental contaminants, particularly from petroleum hydrocarbons.

Assessment of Hydrocarbon Exposure in Biological Fluids

The anaerobic biodegradation of hydrocarbons by microorganisms is a key process in contaminated environments. nih.govnih.govA primary pathway for this degradation involves the addition of the hydrocarbon to fumarate (B1241708), which results in the formation of substituted succinic acid metabolites. nih.govnih.govresearchgate.netThese resulting compounds, such as 2-benzylsuccinic acid from toluene (B28343) or various 2-(1-methylalkyl)succinic acids from alkanes, are considered unique signature biomarkers for this specific type of microbial activity.

nih.govnih.govresearchgate.netresearchgate.net

Consequently, the detection of specific substituted succinic acids, including potentially this compound, in biological fluids could serve as a direct indicator of exposure to and metabolic processing of certain hydrocarbons. The identification of these hydrocarbon-derived succinates in environmental samples provides crucial information for tracking the fate of pollutants and assessing the intrinsic bioremediation potential of a site. nih.govresearchgate.netWhile research has focused on synthesizing various alkyl- and aryl-succinic acid standards to aid in their identification, the application of this compound specifically as a routine biomarker is an area that warrants further investigation.

nih.govresearchgate.net

Correlational Studies in Environmental Systems

The presence of hydrocarbon-derived succinate (B1194679) biomarkers in environmental systems, such as contaminated soil or groundwater, allows for correlational studies to understand the extent and mechanisms of natural attenuation of petroleum spills. nih.govBy quantifying these specific metabolites, researchers can map the activity of anaerobic degrading bacteria and correlate their presence with a reduction in the parent hydrocarbon contaminants.

nih.gov

These studies are vital for making informed decisions about environmental remediation strategies. The detection of metabolites like 2-benzylsuccinic acid has been used to confirm anaerobic degradation of toluene in polluted areas. nih.govWhile this compound is not the most commonly cited example, it fits the chemical profile of a potential biomarker for the degradation of short-chain alkanes, making it a relevant target in comprehensive metabolomic studies of hydrocarbon-rich environments.

researchgate.net

Exploratory Applications in Material Science and Polymer Chemistry

The bifunctional nature of this compound, with its two carboxylic acid groups, makes it a theoretically attractive monomer for step-growth polymerization. While this application is still largely exploratory, the well-established chemistry of its parent compound, succinic acid, provides a strong basis for its potential in material science.

Succinic acid is a widely used bio-based building block for producing a variety of polyesters, such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES). mdpi.comrsc.orgacs.orgmdpi.comThese polymers are noted for their biodegradability and are used in applications ranging from packaging to coatings. mdpi.comadhesivesmag.comThe synthesis involves a polycondensation reaction between the dicarboxylic acid (succinic acid) and a diol.

mdpi.comresearchgate.net

By analogy, this compound could be used as a specialty monomer to create novel polyesters or polyamides. The introduction of the propyl side chain onto the polymer backbone would be expected to significantly alter the material's properties compared to those derived from unsubstituted succinic acid. Potential modifications could include:

Reduced Crystallinity: The bulky propyl group could disrupt chain packing, leading to more amorphous polymers with lower melting points and increased flexibility.

nih.gov* Increased Hydrophobicity: The aliphatic propyl group would make the resulting polymer more hydrophobic, potentially improving its water resistance.

Modified Mechanical Properties: The side chain could affect the polymer's glass transition temperature, tensile strength, and elongation at break.

adhesivesmag.com

While the direct polymerization of this compound is not yet widely reported in the literature, its potential to act as a modifying co-monomer to tailor the properties of existing bio-polyesters represents a promising and unexplored frontier in polymer chemistry.

Table of Mentioned Compounds

Compound Name 2,5-dihydroxyterephthalic acid 2,5-dimethoxyterephthalic acid 2-benzylsuccinic acid This compound Adipic acid Brivaracetam Citric acid Fumarate / Fumaric acid Isosorbide Levetiracetam Maleic anhydride (B1165640) Methyl 2-propylsuccinate 4-tert-butyl ester Poly(butylene succinate) (PBS) Poly(ethylene glycol) Poly(ethylene succinate) (PES) Toluene (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide (4R)-4-propyl-pyrrolidin-2-one (R)-2-propylsuccinic acid 4-tert-butyl ester 1,3-propanediol 2,3-butanediol

Development of Novel Drug Delivery Systems Utilizing this compound Derivatives

While direct research on this compound specifically for drug delivery systems is limited, the broader class of succinic acid derivatives has been extensively investigated for creating advanced and targeted therapeutic carriers. The bifunctional nature of these molecules, featuring two carboxylic acid groups, allows them to act as versatile linkers or building blocks in various drug delivery platforms. The presence of a propyl group in this compound offers a unique opportunity to modulate the physicochemical properties of these systems, such as hydrophobicity, which can significantly influence drug encapsulation, release kinetics, and interaction with biological membranes.

Derivatives of this compound can be strategically employed in the development of several types of drug delivery systems, including polymer-drug conjugates, functionalized nanoparticles and liposomes, and responsive hydrogels. The fundamental principle behind these applications lies in the ability of the carboxylic acid groups to form covalent bonds with drug molecules, polymer backbones, or surface ligands.

Polymer-Drug Conjugates:

In the realm of polymer-drug conjugates, derivatives of succinic acid are utilized as linkers to attach drug molecules to a polymer backbone. This conjugation can enhance the drug's solubility, prolong its circulation time, and enable targeted delivery to specific tissues or cells. For instance, succinylated chitosan (B1678972) has been explored as a carrier for antimicrobial drugs, demonstrating the potential of succinic acid derivatives to improve the therapeutic efficacy of existing medications. The introduction of a this compound derivative as a linker could further refine these systems by introducing a hydrophobic side chain, potentially improving the loading of hydrophobic drugs and influencing the self-assembly of the polymer-drug conjugate.

Functionalized Nanoparticles and Liposomes:

Nanoparticles and liposomes are at the forefront of targeted drug delivery. The surfaces of these carriers can be functionalized with molecules that recognize specific receptors on diseased cells. Succinic acid derivatives play a crucial role in this functionalization process. For example, "succinyl liposomes" are carboxyl-containing liposomes that can be activated to bind with proteins, peptides, or antibodies cd-bioparticles.net. This allows for the creation of targeted delivery vehicles that can selectively accumulate at the site of action, thereby increasing therapeutic efficacy and reducing side effects. The incorporation of this compound derivatives could offer a means to control the spacing and orientation of targeting ligands on the nanoparticle surface, potentially enhancing receptor binding affinity.

Responsive Hydrogels:

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used for the controlled release of therapeutic agents. Dicarboxylic acids and their derivatives can be incorporated into hydrogel networks as cross-linkers or as pendant groups that can respond to environmental stimuli such as pH. The swelling and drug release properties of these hydrogels can be tuned by altering the chemical structure of the dicarboxylic acid. The propyl group in this compound could impart a degree of hydrophobicity to the hydrogel matrix, which could be advantageous for the sustained release of hydrophobic drugs.

Prodrug Strategies:

Succinic acid derivatives are also employed in prodrug strategies to improve the stability and bioavailability of therapeutic agents. A prodrug is an inactive form of a drug that is converted to the active form in the body. By attaching a succinate group to a drug molecule, its physicochemical properties can be altered to enhance its absorption and distribution. For instance, succinate prodrugs of curcuminoids have been synthesized and shown to have improved stability and release of the parent drug in human plasma mdpi.com. The use of a this compound derivative in a prodrug design could offer a way to fine-tune the rate of drug release by influencing the enzymatic or hydrolytic cleavage of the succinate linker.

The table below summarizes findings from research on succinic acid derivatives in various drug delivery applications, providing a basis for the potential applications of this compound derivatives.

| Derivative Type | Drug Delivery System | Drug Example | Key Research Findings | Potential Role of this compound |

|---|---|---|---|---|

| Succinate Prodrugs | Prodrug | Curcuminoids | Improved stability and controlled release of the parent drug in human plasma. mdpi.com | Modulate the rate of drug release due to the steric and electronic effects of the propyl group. |

| Succinylated Chitosan | Polymer-Drug Conjugate | Colistin | Prolongs drug release and can be used for targeted antibiotic delivery. nih.gov | Enhance hydrophobic drug loading and influence the self-assembly of the conjugate. |

| Succinyl Liposomes | Functionalized Liposomes | General (for binding peptides/antibodies) | Carboxyl-containing liposomes that can be activated for covalent attachment of targeting ligands. cd-bioparticles.net | Control the spacing and orientation of targeting ligands on the liposome (B1194612) surface. |

| Dicarboxylic Acid in Hydrogels | Hydrogel | General | Can act as cross-linkers or pH-responsive moieties to control swelling and drug release. | Impart hydrophobicity to the hydrogel matrix for sustained release of hydrophobic drugs. |

Analytical Methodologies for the Characterization and Quantification of 2 Propylsuccinic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for the separation of 2-propylsuccinic acid from complex mixtures and for the assessment of its purity. The choice of technique is often dictated by the sample matrix, the required sensitivity, and whether stereoisomeric separation is necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of dicarboxylic acids like this compound, a derivatization step is essential prior to analysis. This process converts the non-volatile acid into a more volatile derivative, typically an ester or a silyl (B83357) compound.

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification agents such as BF3/methanol. The derivatized this compound can then be separated on a GC column, often a non-polar or medium-polarity column, based on its boiling point and interaction with the stationary phase. The separated components are then introduced into the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification.

The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern, including a molecular ion peak and several fragment ions, which serve as a fingerprint for its identification. For quantitative analysis, a selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interference from the matrix.

Table 1: Illustrative GC-MS Parameters for the Analysis of Dicarboxylic Acids (as TMS derivatives)

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

| Derivatization Agent | BSTFA with 1% TMCS |

Note: This table provides a general example of GC-MS conditions and may require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS and UPLC-MS/MS) for Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution counterpart, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are indispensable tools in metabolomics for the analysis of a wide range of compounds, including organic acids, in biological fluids. These techniques offer high sensitivity and selectivity without the need for derivatization, although derivatization can sometimes be used to enhance chromatographic retention and ionization efficiency.

For the analysis of this compound, reversed-phase chromatography is a common approach. However, due to the polar nature of dicarboxylic acids, specialized columns or mobile phase modifiers may be necessary to achieve adequate retention. Hydrophilic interaction liquid chromatography (HILIC) is an alternative that is well-suited for the separation of polar compounds.

In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and is the gold standard for quantitative bioanalysis.

Table 2: Representative UPLC-MS/MS Parameters for Organic Acid Analysis

| Parameter | Value |

| UPLC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of organic acids |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Transition | Specific precursor > product ion for this compound |

Note: The specific MS/MS transition would need to be determined by infusing a standard of this compound into the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Analysis

This compound possesses a chiral center at the carbon atom to which the propyl group is attached, meaning it can exist as two enantiomers (R and S forms). As these enantiomers can have different biological activities, their separation and quantification are often crucial. High-performance liquid chromatography (HPLC) is the primary technique for stereoisomeric analysis.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times. Common CSPs for the separation of acidic compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and cinchona alkaloids.

The choice of mobile phase is critical for achieving enantioseparation and often consists of a mixture of a non-polar solvent (like hexane) and a more polar alcohol (like isopropanol (B130326) or ethanol), with a small amount of an acidic modifier (such as trifluoroacetic acid) to ensure the analyte is in a suitable ionic state. Detection is typically performed using a UV detector, as the carboxyl groups provide some UV absorbance, or a more universal detector like a refractive index detector if UV absorbance is low.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. For this compound, specific signals corresponding to the protons and carbons of the propyl group and the succinic acid backbone would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid groups and the C=O stretch of the carbonyl groups.

Mass Spectrometry (MS): As mentioned in the chromatography sections, mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation.

Advanced Detection and Quantification in Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts present significant challenges due to the presence of numerous interfering substances. Advanced analytical strategies are often required to achieve the necessary sensitivity and selectivity.

Stable Isotope Dilution Analysis (SIDA): This is a highly accurate quantification method that involves spiking the sample with a known amount of an isotopically labeled internal standard of this compound (e.g., containing ¹³C or ²H). Because the labeled standard has the same chemical and physical properties as the analyte, it co-elutes and co-ionizes, allowing for the correction of matrix effects and variations in sample preparation and instrument response.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide very accurate mass measurements. This high mass accuracy allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of this compound in complex samples, even in the absence of a chromatographic separation.

Advanced Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to clean up biological samples and concentrate the analyte of interest before instrumental analysis. The choice of extraction method depends on the physicochemical properties of this compound and the nature of the sample matrix.

By combining these advanced chromatographic and spectroscopic techniques, researchers can achieve reliable and accurate characterization and quantification of this compound, which is essential for understanding its role in various biological and chemical systems.

Future Research Directions and Translational Perspectives on 2 Propylsuccinic Acid

Expanding Biocatalytic Routes for Enantiopure 2-Propylsuccinic Acid

The production of single-enantiomer chiral molecules is crucial for the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov The development of efficient, sustainable methods for producing enantiopure this compound is a primary research goal. While classical chemical resolutions exist, biocatalysis offers a greener and more specific alternative. nih.gov

Future research will likely focus on several key strategies:

Enzyme Discovery and Screening: A broad screening of microorganisms and plant species for novel hydrolases (lipases, esterases, proteases) with high enantioselectivity towards 2-propylsuccinate diesters or anhydrides is a promising avenue. Enzymes like subtilisin Carlsberg, which has shown efficacy in the enantioselective hydrolysis of other 2-substituted succinate (B1194679) diesters, could serve as a starting point for identifying more efficient biocatalysts. doi.org

Protein Engineering: Once promising enzymes are identified, techniques such as directed evolution and site-directed mutagenesis can be employed to enhance their activity, stability, and enantioselectivity for this compound precursors. This can lead to tailor-made biocatalysts with industrial-scale production capabilities. nih.gov

Enzymatic Desymmetrization: A highly efficient strategy involves the desymmetrization of prochiral precursors, such as propyl-substituted succinic anhydrides or malonates. researchgate.net This approach can theoretically achieve a 100% yield of the desired enantiomer. Research into enzymes capable of catalyzing this type of reaction on propyl-substituted substrates is a key future direction.

Multi-Enzyme Cascade Reactions: Designing one-pot, multi-enzyme cascade reactions could streamline the synthesis process, reducing downstream processing costs and waste. mdpi.com Such a system could, for example, involve one enzyme to create a prochiral intermediate followed by another to perform the asymmetric transformation.

A comparison of potential biocatalytic strategies is outlined in the table below.

| Strategy | Precursor Molecule | Key Enzyme Class | Potential Advantages | Research Challenges |

| Kinetic Resolution | Racemic 2-propylsuccinate diester | Hydrolases (Lipases, Esterases) | Readily available enzymes and precursors. doi.org | Maximum theoretical yield of 50%; requires efficient separation of product and unreacted substrate. |

| Desymmetrization | 2-Propyl-substituted succinic anhydride (B1165640) or dimethyl malonate | Hydrolases, Lyases | Theoretical yield of 100%; high enantiomeric excess. researchgate.net | Identification of enzymes with high specificity for the target precursor. |

| Asymmetric Synthesis | Prochiral unsaturated precursors (e.g., propylmaleic acid) | Reductases, Lyases | Direct formation of the chiral center; potentially fewer steps. | Requires enzymes with high stereocontrol and specific cofactor regeneration systems. |

Elucidating Novel Biological Functions and Signaling Pathways

While this compound is not a central metabolite in major human pathways, its accumulation in certain inborn errors of metabolism, such as propionic acidemia, suggests it has biological relevance. themedicalbiochemistrypage.orgmhmedical.com Propionic acidemia is caused by a deficiency in the enzyme propionyl-CoA carboxylase, leading to the buildup of propionyl-CoA and its derivatives. nih.gov This accumulation can lead to mitochondrial dysfunction and interfere with the Krebs cycle and urea (B33335) cycle. themedicalbiochemistrypage.org

Future investigations should aim to clarify the specific roles of this compound in this and other metabolic contexts:

Mitochondrial Toxicity: Research is needed to determine if this compound, like other accumulating metabolites (e.g., methylcitrate), directly inhibits key mitochondrial enzymes such as those in the Krebs cycle or the electron transport chain. nih.gov

Metabolite Signaling: There is growing evidence that metabolic intermediates can act as signaling molecules, influencing cellular processes like gene expression and immune responses. nih.gov For instance, fatty acid signaling in plastids can modulate defense pathways in plants. nih.gov Studies could explore whether this compound can modulate signaling pathways in human cells, potentially through receptors or by altering the activity of signaling proteins.

Epigenetic Modifications: The accumulation of propionyl-CoA in propionic acidemia can lead to histone propionylation, an epigenetic modification that can alter gene expression. nih.gov It is conceivable that this compound could influence the enzymes involved in these epigenetic processes.

Interaction with Plant Hormone Pathways: In plants, carboxylic acids have been shown to interact with hormone signaling pathways, such as those for jasmonic acid and gibberellin. nih.govmdpi.com Investigating whether this compound has any signaling role in plant physiology could open new avenues in agricultural science.

Developing Advanced Diagnostic Tools Based on this compound Biomarkers

The abnormal accumulation of organic acids is a hallmark of many inborn errors of metabolism. mdpi.comresearchgate.net Metabolites such as 3-hydroxypropionate (B73278) and methylcitrate are key biomarkers for diagnosing propionic acidemia. nih.gov Given its structural relation to the metabolites that build up in this disease, this compound could serve as a novel or confirmatory biomarker for propionic acidemia and potentially other related metabolic disorders.

Future research in this area should focus on:

Clinical Validation: The first step is to conduct comprehensive metabolomic studies on patient cohorts with propionic acidemia and other organic acidurias to confirm the presence and quantify the levels of this compound in biological fluids like urine and plasma. nih.govresearchgate.net

Advanced Analytical Methods: Developing highly sensitive and specific analytical methods is crucial for accurate biomarker quantification. While gas chromatography-mass spectrometry (GC-MS) is the traditional gold standard, newer liquid chromatography-mass spectrometry (LC-MS) techniques could offer simplified workflows and higher throughput. mdpi.comnih.gov

Biosensor Development: A significant leap forward would be the creation of targeted biosensors for the rapid, point-of-care detection of this compound. nih.gov Research could focus on developing electrochemical or optical biosensors using enzymes or molecularly imprinted polymers that specifically recognize this compound. mdpi.comfrontiersin.org This would allow for faster screening and monitoring of at-risk individuals.

The table below summarizes the current and potential future analytical techniques for this compound detection.

| Analytical Technique | Sample Type | Current Status for Organic Acids | Future Potential for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Plasma | Gold standard for clinical organic acid analysis. mdpi.com | Method validation for specific quantification and establishment of reference ranges. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Urine, Plasma, Dried Blood Spots | Increasingly used due to simpler sample preparation and high sensitivity. mdpi.com | Development of high-throughput targeted assays for newborn screening panels. |

| Electrochemical Biosensors | Urine, Saliva | In research and development for various metabolites. nih.gov | Creation of a portable, low-cost device for rapid screening and disease monitoring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Urine, Plasma | Used in metabolomics for structural identification. researchgate.net | Non-invasive quantification and identification in complex biological mixtures. |

Exploring New Pharmaceutical and Material Applications for this compound and its Derivatives

The chemical structure of this compound makes it an attractive building block for both the pharmaceutical and materials science industries.

Pharmaceutical Applications: Substituted succinic acids are valuable intermediates in drug synthesis. doi.org The chiral nature of this compound makes it a particularly useful scaffold for creating complex, stereospecific molecules. Future work could explore its use as a starting material for:

Novel Drug Candidates: Incorporating the 2-propylsuccinyl moiety into new chemical entities could lead to drugs with novel pharmacological properties. Its dicarboxylic nature allows for the synthesis of peptidomimetics or other structures capable of interacting with enzyme active sites.

Chiral Building Blocks: Enantiomerically pure (R)- or (S)-2-Propylsuccinic acid can serve as a versatile chiral starting material for the multi-step synthesis of complex active pharmaceutical ingredients. evonik.com

Material Science Applications: Succinic acid is a well-known bio-based monomer for producing biodegradable polyesters like polybutylene succinate (PBS). mdpi.comresearchgate.net The introduction of a propyl side group in this compound could be used to tune the properties of these polymers. Research should be directed towards:

Synthesis of Novel Polyesters: Polycondensation of this compound with various diols could yield a new family of aliphatic polyesters. rsc.orggoogle.com The propyl side chain would be expected to disrupt polymer chain packing, likely leading to materials with lower melting points, increased flexibility, and altered degradation rates compared to unsubstituted succinate polyesters.

Functional Polymers: The carboxylic acid groups can be further modified to introduce other functionalities, leading to polymers for specialized applications such as drug delivery, hydrogels, or responsive materials that change properties in response to stimuli like pH. acs.org

Unsaturated Polyester (B1180765) Resins: Reacting this compound with maleic anhydride and glycols could produce unsaturated resins. mdpi.com The propyl group might enhance solubility or modify the cross-linking behavior and final mechanical properties of the cured material.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 2-propylsuccinic acid, and how do reaction conditions influence yield?

- Methodology : Two primary routes are documented:

- Chemical synthesis : Reacting 2-propylmaleic acid under reflux with strong acids (e.g., H₂SO₄) to induce isomerization to this compound .

- Microbial fermentation : Engineered microbial strains (e.g., E. coli) can produce the compound via enzymatic pathways, with yields dependent on fermentation duration and substrate concentration .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Key techniques :

- GC-MS : Quantifies purity and identifies byproducts (e.g., 2-propylfumaric acid) during synthesis .

- NMR spectroscopy : Confirms structural integrity, particularly the propyl group’s position (δ 1.5–2.0 ppm for methylene protons) .

- Chiral HPLC : Essential for assessing enantiomeric purity in derivatives like methyl 2-propylsuccinate .

Q. What are the key physicochemical properties influencing its reactivity in pharmaceutical intermediates?

- Properties :

- Acidity : pKa values (~4.2 and 5.6 for carboxyl groups) enable selective derivatization .

- Hydrophobicity : The propyl group enhances lipid solubility, impacting blood-brain barrier penetration in neurological studies .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be controlled during asymmetric synthesis?

- Methodology :

- Biocatalytic resolution : Aspergillus oryzae lipase selectively hydrolyzes methyl 2-propylsuccinate 4-tert-butyl ester, achieving >98% enantiomeric excess (ee) .